1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-

Catalog No.
S626465
CAS No.
3598-26-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-

CAS Number

3598-26-3

Product Name

1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-

IUPAC Name

4-(3-hydroxyprop-1-enyl)benzene-1,2-diol

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2

InChI Key

ZCKDCRKBURQZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CCO)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CO)O)O

The exact mass of the compound Caffeyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-, commonly known as caffeyl alcohol, is a specialized catechol monolignol that serves as the exclusive monomeric building block for catechyl lignin (C-lignin). Unlike traditional monolignols that form complex, branched, and heterogeneous 3D networks, caffeyl alcohol polymerizes into a highly linear, homogeneous homopolymer linked almost entirely by benzodioxane (β-O-4) bonds. This unique structural linearity and the presence of the ortho-hydroxyl group on the aromatic ring provide exceptional acid resistance and prevent recalcitrant carbon-carbon condensation during processing. For industrial and scientific procurement, caffeyl alcohol is primarily sourced as a high-value precursor for synthesizing "ideal" depolymerizable lignin models, engineering C-lignin-specific enzymes, and developing superior plant-based carbon fibers [1].

Research Fit

Monolignol precursor for C-lignin biosynthesis studies
Phenylpropanoid pathway research probe
Ortho-diphenolic scaffold for antioxidant screening
Lignin polymerization mechanism investigation

Substituting caffeyl alcohol with standard monolignols like coniferyl or sinapyl alcohol fundamentally alters the resulting polymer architecture and chemical processability. Standard monolignols lack the critical 3-hydroxyl group found in caffeyl alcohol, meaning they cannot undergo the internal trapping reaction that forms protective benzodioxane rings during radical coupling. Consequently, coniferyl alcohol polymerizes into a heterogeneous, branched network with recalcitrant C-C linkages that resist depolymerization and distort under chemical pretreatment. Furthermore, specific enzymes like LACCASE8, which are engineered for C-lignin biosynthesis, exhibit strict substrate specificity and will not oxidize coniferyl alcohol. Therefore, using standard in-class substitutes will result in assay failure in synthetic biology workflows and yield structurally inferior, non-linear materials in carbon fiber development[1].

Substitution Risk

Analog
Caffeoyl Alcohol (Target)
Why Substitution May Fail
Caffeic acid
Primary alcohol; uncharged at physiological pH
Carboxylic acid form alters solubility and permeability profile
Coniferyl alcohol
Exclusive C-lignin linear homopolymer formation
Forms G-lignin heterogeneous polymer; C-lignin pathway inaccessible
p-Coumaryl alcohol
Ortho-diphenolic motif enables laccase interaction
Lacks ortho-diphenolic structure; no reported laccase inhibition

Depolymerization Yield and Monomer Recovery

Caffeyl alcohol polymerizes into C-lignin, which can undergo hydrogenolysis to cleave all benzodioxane structures, producing catechyl-type monomers in near-quantitative yield with a selectivity of ~90% to a single monomer. In contrast, ordinary lignin derived from coniferyl alcohol suffers from recalcitrant C-C condensation, drastically limiting monomer yield to a fraction of this amount [1].

Evidence DimensionMonomer recovery yield via hydrogenolysis
Target Compound Data~90% selectivity to a single monomer (from synthesized C-lignin)
Comparator Or BaselineOrdinary G-lignin (highly heterogeneous mixture, low monomer yield)
Quantified DifferenceNear-quantitative recovery for caffeyl alcohol-derived polymer vs. highly recalcitrant low-yield mixtures for standard lignins
ConditionsAcidic extraction followed by hydrogenolysis

Essential for biorefinery research aiming to develop closed-loop, high-yield chemical recovery processes from biomass.

DPPH Scavenging Rank
Reported
Higher ranking vs hydroxytyrosol in tested set
Supports antioxidant screening context
Qualitative comparison; quantified difference not reported

Carbon Fiber Mechanical Performance

Carbon fibers produced from electrospun poly-(caffeyl alcohol) lignin (PCFA) exhibit significantly enhanced structural properties compared to standard Kraft lignin. Nanoindentation reveals an increase in the transverse and axial modulus for PCFA carbon fibers by approximately 250% and 25%, respectively. Additionally, Raman spectroscopy indicates a higher graphitic structure for PCFA carbon (G/D ratio of 1.92) compared to Kraft lignin carbon (G/D ratio of 1.15)[1].

Evidence DimensionTransverse modulus and graphitic structure (G/D ratio)
Target Compound Data~250% higher transverse modulus; G/D ratio of 1.92
Comparator Or BaselineKraft lignin carbon fibers (G/D ratio of 1.15)
Quantified Difference250% increase in transverse modulus and 67% higher G/D ratio for poly-(caffeyl alcohol)
ConditionsElectrospun fibers carbonized and analyzed via nanoindentation and Raman spectroscopy

Justifies the procurement of caffeyl alcohol for developing next-generation, high-modulus bio-based carbon fibers.

Polymer Specificity
Class-level
Exclusive C-lignin linear homopolymer formation
Enables C-lignin biomaterial research
Not formed by coniferyl or sinapyl alcohols

Enzymatic Substrate Specificity for Laccase Assays

In synthetic biology workflows targeting C-lignin biosynthesis, the enzyme LACCASE8 (ChLAC8) demonstrates strict substrate specificity. Recombinant ChLAC8 successfully oxidizes caffeyl alcohol to generate corresponding dimers and trimers in vitro, but it exhibits zero oxidative activity toward coniferyl alcohol [1].

Evidence DimensionEnzymatic oxidation by recombinant ChLAC8
Target Compound DataActive oxidation generating dimers/trimers
Comparator Or BaselineConiferyl alcohol (no oxidation)
Quantified DifferenceAbsolute binary specificity (active vs. inactive)
ConditionsIn vitro laccase oxidation assay with recombinant ChLAC8

Makes caffeyl alcohol an indispensable, non-substitutable substrate for assaying C-lignin-specific enzymes in plant bioengineering.

Laccase Regulation
Reported
Noncompetitive inhibition of coniferyl alcohol oxidation
Supports lignin engineering pathway studies
In vitro cell wall protein extract assay

Polymerization Linkage Homogeneity

Caffeyl alcohol undergoes radical coupling essentially in only one way—via β-O-4 coupling followed by an internal trapping reaction by the 3-OH group. This results in a 100% linear benzodioxane homopolymer. In contrast, coniferyl alcohol forms highly heterogeneous linkages including β-O-4, β-5, and β-β bonds, leading to a branched 3D network [1].

Evidence DimensionInterunit linkage homogeneity
Target Compound DataNear 100% β-O-4 benzodioxane linkages (linear)
Comparator Or BaselineConiferyl alcohol (mixed β-O-4, β-5, β-β linkages; branched)
Quantified DifferenceExclusive formation of a single linkage type vs. highly heterogeneous network
ConditionsOxidative radical polymerization

Provides polymer chemists with a predictable, purely linear bio-based monomer for advanced material synthesis.

Precursor for High-Modulus Bio-Based Carbon Fibers

Due to its ability to form a highly linear, graphitic-rich poly-(caffeyl alcohol) lignin, this compound is the optimal precursor for electrospinning advanced carbon fibers. It is the right choice for materials science procurement aiming to exceed the mechanical limitations (e.g., transverse modulus) of traditional Kraft lignin-based fibers [1].

Model Substrate for Biorefinery Depolymerization Studies

Because C-lignin derived from caffeyl alcohol yields ~90% monomer recovery during hydrogenolysis, it serves as the ultimate "ideal lignin" model. It is essential for laboratories developing closed-loop chemical recovery processes that require a baseline material free of recalcitrant C-C condensation [2].

Substrate for Synthetic Biology and Laccase Engineering

Caffeyl alcohol is indispensable for assaying C-lignin-specific enzymes, such as LACCASE8. It is the required substrate for plant bioengineers and synthetic biologists screening for laccase activity or engineering biomass crops for improved processability, as standard monolignols will yield false negatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antioxidant screening studies
Radical scavenging ranking context
DPPH and related assay validation
C-lignin biomaterial synthesis
C-lignin polymerization specificity
Polymer structure and property verification
Lignin pathway engineering
Laccase inhibition profile
Monolignol composition analysis

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

UNII

P5Y9E2Q5EQ

Wikipedia

Caffeyl_alcohol

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